Product packaging for Asenapine N-Oxide(Cat. No.:CAS No. 128949-51-9)

Asenapine N-Oxide

Cat. No.: B1146977
CAS No.: 128949-51-9
M. Wt: 301.8 g/mol
InChI Key: NKNYMFHSPDODLJ-YIYRCGFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asenapine N-Oxide is a fully characterized metabolite and reference standard of the active pharmaceutical ingredient (API) Asenapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar I disorder . This compound is supplied as a high-purity standard compliant with major pharmacopeial guidelines (such as USP and EP) to ensure traceability and reliability in research settings. Its primary application is in analytical method development (AMV), method validation, and Quality Control (QC) procedures during the synthesis and formulation stages of pharmaceutical development . Researchers utilize this compound as a critical tool for quantifying impurities and ensuring the quality and consistency of the parent drug substance. The oxidative metabolism of Asenapine involves CYP1A2, and this compound is relevant to metabolic profiling studies . It appears as a pale yellow solid with the molecular formula C17H16ClNO2 and a molecular weight of 301.77 . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. It must not be used in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO2 B1146977 Asenapine N-Oxide CAS No. 128949-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128949-51-9

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1

InChI Key

NKNYMFHSPDODLJ-YIYRCGFGSA-N

SMILES

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Isomeric SMILES

C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Canonical SMILES

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]

Synonyms

(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; 

Origin of Product

United States

Formation and Generation Pathways of Asenapine N Oxide

Development of Synthetic Routes for Asenapine (B1667633) N-Oxide

The chemical synthesis of Asenapine N-Oxide for use as a research and analytical standard typically involves a two-stage process: first, the synthesis of the precursor, asenapine, followed by its direct oxidation.

The synthesis of asenapine itself is well-documented, with various methods reported in scientific literature and patents. rsc.orggoogle.com Once the asenapine base, a tertiary amine, is obtained, it can be converted to this compound through a standard N-oxidation reaction. This chemical transformation is a common and well-established procedure in organic chemistry. It is typically achieved by treating the tertiary amine with an oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. The reaction selectively oxidizes the nitrogen atom of the pyrrolidine (B122466) ring in the asenapine molecule to yield the corresponding N-oxide. The full chemical name for the resulting compound is (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole (B145914) 2-Oxide. synzeal.com This synthetic product can then be purified and used for applications such as analytical method development and validation. synzeal.com

Synthesis of Stable Isotope-Labeled this compound for Tracer Studies

Tracer studies, which are crucial for understanding the pharmacokinetics and metabolism of compounds in vivo, require stable isotope-labeled (SIL) versions of metabolites. The synthesis of SIL this compound has been specifically developed for this purpose.

A reported synthesis for [¹³CD₃]-asenapine N-oxide proceeds in two main steps. researchgate.net This process involves the initial synthesis of asenapine that has been labeled with stable isotopes—in this case, a carbon-13 atom and three deuterium (B1214612) atoms on the N-methyl group. This labeled precursor, [¹³CD₃]-asenapine, is then subjected to an oxidation reaction to produce the final labeled metabolite, [¹³CD₃]-asenapine N-oxide. researchgate.net The use of such labeled compounds allows researchers to distinguish the administered compound and its metabolites from endogenous substances in biological samples, enabling precise quantification and metabolic pathway analysis. researchgate.net

Compound Information Table

Analytical Characterization and Quantification Methodologies for Asenapine N Oxide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Asenapine (B1667633) N-Oxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of asenapine and its related compounds, including Asenapine N-Oxide. These methods are crucial for quality control and stability studies of asenapine formulations.

A stability-indicating RP-HPLC method was developed to quantify asenapine maleate (B1232345) in lipidic nanoformulations. researchgate.net The method was validated according to ICH Q2(R1) guidelines and proved effective in separating the drug from its degradation products. researchgate.net Another study focused on developing a simple, sensitive, and specific RP-HPLC method for determining asenapine in bulk and tablet dosage forms, confirming that excipients did not interfere with the quantification. researchgate.net

Key parameters in HPLC method development include the choice of the stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, one method utilized a Hypersil BDS C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724), achieving successful separation. researchgate.net Another method employed a C18 column with a mobile phase of methanol and phosphate (B84403) buffer. researchgate.net

HPLC Method Parameters for Asenapine Analysis

Parameter Method 1 Method 2 Method 3
Stationary Phase Hypersil BDS C18 (250x4.6 mm, 5 µm) SunFire C18 (250x4.6 mm, 5 µm) nih.gov Accucore C8 (150 mm × 3.0 mm, 2.6 µm) pragolab.cz
Mobile Phase Methanol:Acetonitrile (90:10) researchgate.net 0.02 M KH2PO4:Acetonitrile (95:05, v/v), pH 3.5 nih.gov Buffer:Acetonitrile/water (90:10 v/v) (Isocratic: 40% B) pragolab.cz
Flow Rate 1 mL/min researchgate.net 1.0 mL/min nih.gov 0.7 mL/min pragolab.cz
Detection (UV) Not Specified 232 nm nih.gov 220 nm pragolab.cz
Retention Time (Asenapine) Not Specified 5.51 min nih.gov 10.016 min pragolab.cz
Retention Time (this compound) Not Specified Not Specified 2.504 min pragolab.cz

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC, an advancement of HPLC, offers faster analysis times and higher resolution. A stability-indicating UPLC method was developed for the determination of asenapine maleate and its process-related impurities and degradation products in sublingual tablets. researchgate.net This method utilized a gradient elution mode with a mobile phase consisting of acetonitrile, methanol, and a potassium dihydrogen phosphate buffer containing an ion pair reagent. researchgate.net The separation was achieved on an Acquity BEH Shield RP18 column. researchgate.net This UPLC method was validated according to ICH guidelines and was found to be specific, linear, accurate, and precise. researchgate.net

Optimization of Stationary and Mobile Phases for this compound Separation

The selection and optimization of the stationary and mobile phases are critical for achieving adequate separation of this compound from asenapine and other impurities.

For the stationary phase, C8 and C18 columns are commonly employed. researchgate.netpragolab.cz C18 columns, like Hypersil BDS C18 and SunFire C18, are widely used due to their hydrophobic nature, which provides good retention for asenapine and its metabolites. researchgate.netnih.gov C8 columns, such as the Accucore C8, offer lower hydrophobicity and can provide different selectivity, which is beneficial for separating closely related compounds. pragolab.cz In one UPLC method, a BEH Shield RP18 column was chosen for its ability to provide better retention for polar analytes. researchgate.net

Mobile phase optimization involves adjusting the organic solvent composition, pH, and the use of buffers or additives. A common approach is to use a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate (B1210297) buffer). researchgate.netnih.gov The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the analytes and thus their retention. For asenapine, which has a pKa of approximately 8.6, a mobile phase with a pH adjusted to be acidic is often used to ensure complete ionization. oup.com For instance, a mobile phase of 0.02 M potassium dihydrogen phosphate adjusted to pH 3.5 with phosphoric acid was found to be effective. nih.gov In some cases, ion-pairing reagents like tetra-n-butyl ammonium (B1175870) hydrogen sulphate are added to the mobile phase to improve the retention and peak shape of polar compounds. researchgate.net

Detection Strategies in Chromatographic Systems (e.g., UV Detection)

UV detection is a widely used and robust detection method in both HPLC and UPLC for the analysis of this compound. pragolab.czresearchgate.net The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For asenapine and its related compounds, detection is often performed in the range of 220-270 nm. pragolab.czjocpr.com Specific wavelengths reported in various methods include 220 nm, 228 nm, 230 nm, 232 nm, and 270 nm. nih.govresearchgate.netoup.comjocpr.com A diode array detector (DAD) can also be utilized, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and structural elucidation of metabolites like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is extensively used for the quantification of asenapine and its metabolites in biological matrices. researchgate.net It is also crucial for identifying and characterizing unknown degradation products and impurities. researchgate.netresearchgate.net

In a typical LC-MS/MS workflow, the effluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for this purpose. amazonaws.com The ionized molecules are then separated based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides valuable structural information, allowing for the confident identification of compounds. nih.gov

For this compound, LC-MS/MS can be used to confirm its identity by detecting its specific precursor and product ions. One study on the forced degradation of asenapine identified a degradation product (DP 3) as 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide, which corresponds to this compound, by analyzing its mass and fragmentation pattern. researchgate.net The technique has also been applied to quantify asenapine and its metabolites in human plasma, demonstrating high selectivity and sensitivity. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

The structural confirmation of this compound, identified as 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide, relies heavily on the analysis of its mass spectral fragmentation patterns. researchgate.netresearchgate.net This elucidation is typically achieved using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and multi-stage mass spectrometry (MSn). researchgate.netresearchgate.net

During mass spectrometry, the protonated molecular ion of an N-oxide compound undergoes collision-induced dissociation (CID), leading to a series of product ions. A characteristic fragmentation for N-oxides is the neutral loss of an oxygen-containing moiety. mdpi.comresearchgate.net For instance, a common fragmentation pathway involves the loss of a hydroxyl radical (•OH) from the protonated molecule. researchgate.net Another observed fragmentation is the loss of a water molecule (H₂O). researchgate.net The specific fragmentation pattern, including the resulting m/z values of the product ions, provides a unique fingerprint that helps to unambiguously identify the structure of this compound and differentiate it from other related substances and isomers. researchgate.netresearchgate.netresearchgate.net

MSn Analysis for Characterization of Complex Degradation Products

Multi-stage mass spectrometry (MSn) is a powerful tool for the detailed structural characterization of complex degradation products like this compound, often found in mixtures generated during stress testing of the parent drug. researchgate.netresearchgate.net Asenapine, when subjected to various stress conditions such as oxidation, hydrolysis, heat, and light, can form several degradation products. researchgate.netnih.govresearchgate.net

MSn analysis allows for the sequential fragmentation of ions. A specific precursor ion is selected and fragmented to produce product ions (MS²). One of these product ions can then be further isolated and fragmented (MS³) and so on. This technique provides detailed information about the connectivity of the atoms within the molecule by systematically breaking it down. The elucidation of the degradation products of Asenapine, including the N-oxide, has been achieved by scrutinizing the fragmentation patterns and masses identified through LC-MS/MS and MSn analysis. researchgate.netresearchgate.net This approach is invaluable as it allows for the precise characterization of these compounds without the need for their physical isolation from the reaction mixtures. researchgate.netresearchgate.net

Method Validation Parameters for this compound Analysis

The quantification of this compound, as an impurity or degradation product in Asenapine drug substances and products, requires a fully validated analytical method to ensure reliable and accurate results. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed and validated for the determination of Asenapine and its process-related impurities and degradation products, including this compound. researchgate.netresearchgate.net The validation process, following guidelines such as those from the International Conference on Harmonisation (ICH), assesses several key performance characteristics. mdpi.comofnisystems.com

Assessment of Linearity and Calibration Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, linearity was established from its Limit of Quantification (LOQ) up to approximately 150% of its target concentration. researchgate.net In one such validated method, the target concentration for this compound was about 10.5 µg/mL. researchgate.net The correlation coefficient (r) values obtained from the regression analysis were greater than 0.997, indicating a strong linear relationship between the instrument signal and the concentration of this compound. researchgate.net

Table 1: Linearity Parameters for this compound

Parameter Finding
Range LOQ to ~150% of Target Concentration (~10.5 µg/mL) researchgate.net
Correlation Coefficient (r) > 0.997 researchgate.net

| Bias at 100% Level | < 5% researchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. iajps.com For this compound and other impurities of Asenapine, the LOD and LOQ were established based on a visual evaluation method as part of the validation of a UPLC method. researchgate.net These parameters ensure the method is sensitive enough to control the N-oxide impurity at required low levels in the drug product. researchgate.netofnisystems.com

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ofnisystems.com

Precision: The precision of the method for quantifying this compound was evaluated through repeatability and intermediate precision studies. The Relative Standard Deviation (%RSD) for the content of this compound in repeatability tests was less than 2.2%, and for intermediate precision, it was less than 5.7%, both of which meet typical acceptance criteria. researchgate.net

Accuracy: The accuracy of the method was confirmed by ensuring the bias at the 100% concentration level was less than 5% for Asenapine and its impurities, including the N-oxide. researchgate.net Recovery studies are also a common way to assess accuracy. nih.gov

Table 2: Precision Data for Asenapine Impurities including N-Oxide

Precision Type Acceptance Criteria (%RSD)
Repeatability < 2.2 researchgate.net

| Intermediate Precision | < 5.7 researchgate.net |

Robustness and Ruggedness of Analytical Methods

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions (e.g., different labs, analysts, or instruments), respectively. mdpi.comofnisystems.com The stability-indicating UPLC method developed for determining Asenapine and its related impurities, including this compound, was demonstrated to be both robust and rugged. researchgate.net

Robustness is typically evaluated by making minor changes to chromatographic conditions, such as:

pH of the mobile phase mdpi.com

Composition of the mobile phase mdpi.com

Flow rate mdpi.comscholarsresearchlibrary.com

Column temperature scholarsresearchlibrary.com

Different column lots ofnisystems.com

The consistency of the results despite these variations confirms the method's reliability for routine use in quality control laboratories. scholarsresearchlibrary.comijpsr.com

Specificity and Selectivity in Complex Biological and Chemical Matrices

Specificity is a critical performance characteristic of an analytical method, defined as the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. lcms.cz For this compound, an impurity and metabolite of Asenapine, achieving specificity and selectivity is paramount, particularly within the intricate environments of biological fluids and pharmaceutical formulations.

In complex biological matrices like human plasma, Asenapine is rapidly and extensively metabolized, leading to a multitude of metabolites and conjugates. researchgate.nettga.gov.au Following administration of Asenapine, plasma concentrations of total radioactivity far exceed those of the parent drug and its primary metabolites like this compound and N-desmethylasenapine. tga.gov.au This indicates that these specific metabolites constitute only a minor fraction of the total drug-related material in plasma, which is populated by more polar compounds, likely conjugates. tga.gov.au This complex milieu, containing numerous endogenous and drug-related components, presents a significant challenge for accurate quantification. sciex.com

To overcome these challenges, advanced analytical techniques are employed. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using high-resolution systems like TripleTOF®, provides the necessary power to screen for and identify compounds in complex matrices. sciex.com Such methods achieve high specificity and selectivity by leveraging multiple identification points. The confidence in identifying this compound is established by matching the analyte's accurate mass, isotopic pattern, retention time, and its fragmentation pattern in MS/MS against a known reference. sciex.com This multi-faceted verification is essential for distinguishing the analyte from a background of structurally similar metabolites and endogenous substances. sciex.com

Table 1: Identification Criteria for this compound in Complex Matrices using LC-MS/MS This table is interactive. Users can sort columns to compare criteria.

Criterion Description Importance for Selectivity
Accurate Mass The precise mass of the ion measured to several decimal places (e.g., 301.77 for C₁₇H₁₆ClNO₂). axios-research.com Distinguishes the analyte from compounds with the same nominal mass but different elemental compositions.
Retention Time (RT) The characteristic time it takes for the analyte to pass through the chromatography column. Separates the analyte from isomers and other compounds with identical masses that have different physicochemical properties.
Isotopic Pattern The relative abundance of ions containing different isotopes (e.g., ³⁷Cl vs ³⁵Cl). Provides confirmation of the elemental formula, as the observed pattern must match the theoretical pattern for a given chemical formula. sciex.com
MS/MS Fragmentation The pattern of daughter ions produced when the parent ion is fragmented. Offers a structural fingerprint of the molecule, providing a high degree of confidence in identification, as different molecules fragment in unique ways. sciex.com

In the context of chemical matrices, such as bulk Asenapine or its pharmaceutical dosage forms, analytical methods must be able to quantify this compound as a process-related impurity. researchgate.net Stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods are developed and validated to ensure that peaks from other impurities (e.g., desmethyl asenapine, cis-asenapine, deschloro asenapine), degradation products, or formulation excipients are well-resolved from the this compound peak. researchgate.netresearchgate.net Method specificity is often demonstrated during validation by spiking the sample with known impurities and co-formers and showing that no interfering peaks are present at the retention time of the analyte. mdpi.com

Application of Reference Standards for this compound in Analytical Research

Certified reference standards are materials of high purity and well-characterized properties, which are essential for the accuracy and validity of analytical measurements. europa.eu The reference standard for this compound serves as a benchmark in various stages of pharmaceutical development and quality control. synzeal.comvenkatasailifesciences.com It is identified as a metabolite and an impurity of Asenapine. labmix24.comveeprho.com

The primary applications of the this compound reference standard include:

Analytical Method Development and Validation: The standard is indispensable for developing and validating analytical procedures as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). synzeal.comresearchgate.net It is used to establish key validation parameters including linearity, accuracy, precision, specificity, and the limit of quantification (LOQ). researchgate.netresearchgate.net For instance, linearity studies for this compound have been conducted from the LOQ level up to 150% of its target concentration. researchgate.net

Quality Control (QC): In the commercial manufacturing of Asenapine, the reference standard is used for QC applications to ensure that the levels of this impurity in the final drug product are within acceptable limits. synzeal.com

Regulatory Submissions: Comprehensive characterization data from the use of reference standards supports regulatory filings, such as Abbreviated New Drug Applications (ANDAs). synzeal.com

Impurity Profiling and Stability Studies: The standard is used to identify and quantify this compound in Asenapine drug substances and products during stability studies, helping to establish degradation pathways and predict expiration dates. researchgate.netvenkatasailifesciences.com

Suppliers provide this compound reference standards with a detailed Certificate of Analysis (COA). venkatasailifesciences.com This document contains comprehensive analytical data and confirms the material's identity and purity, ensuring its suitability for regulatory purposes and traceability to pharmacopeial standards. synzeal.comvenkatasailifesciences.com

Table 2: Example of this compound Reference Standard Information This table is interactive. Users can sort columns to view substance details.

Parameter Information Source
Chemical Name (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole (B145914) 2-Oxide synzeal.com
CAS Number 1367373-77-0 / 128949-51-9 axios-research.compharmaffiliates.com
Molecular Formula C₁₇H₁₆ClNO₂ axios-research.com
Molecular Weight 301.77 g/mol axios-research.com
Appearance Pale Yellow to Yellow Solid labmix24.com
Intended Use Analytical method development, validation, QC, impurity profiling synzeal.comvenkatasailifesciences.com

Table 3: Example Application of Reference Standard in Method Validation - Linearity Data for this compound This table is interactive. Users can sort columns to analyze the data.

Parameter Value Interpretation
Analyte This compound The specific impurity being quantified. researchgate.net
Concentration Range LOQ to ~150% of target concentration Demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a relevant range. researchgate.net
Correlation Coefficient (r²) > 0.997 Indicates a strong linear relationship between concentration and instrument response. researchgate.net
Bias at 100% Level < 5% Shows the closeness of the measured value to the true value at the target concentration, indicating good accuracy. researchgate.net

Preclinical and in Vitro Characterization of Asenapine N Oxide As a Metabolite/impurity

Comparative Metabolic Profiles and Disposition in Preclinical Animal Models

Asenapine (B1667633) undergoes complex and extensive metabolism, with Asenapine N-oxide identified as a prominent metabolite in preclinical animal models, though it is not considered a major metabolite in humans. hres.cafda.gov The metabolic pathways for asenapine primarily involve direct glucuronidation and oxidative metabolism. europa.eueuropa.eu

Presence and Relative Abundance of this compound in Animal Plasma

Studies have shown that this compound is a significant circulating metabolite in certain animal species. fda.gov In mice, for instance, this compound accounted for a notable portion of the total circulating radioactivity, representing 14% in males and 8% in females. In female rats, this metabolite constituted 15% of the total circulating radioactivity. However, it was not detected in male rats, highlighting significant sex and species differences. fda.gov In contrast, plasma concentrations of the N-oxide metabolite in humans are very low, indicating that it is only a minor component of the metabolic profile in humans compared to preclinical species. tga.gov.au

Table 1: Relative Abundance of this compound in Plasma of Preclinical Species A summary of the percentage of total circulating radioactivity attributed to this compound in different animal models.

SpeciesSexRelative Abundance (% of Total Radioactivity)Citation
MouseMale14% fda.gov
MouseFemale8% fda.gov
RatMaleNot Detected fda.gov
RatFemale15% fda.gov

In Vitro Assessment of this compound's Biological Properties

In vitro studies have been conducted to determine the potential biological activity of this compound, including its interaction with receptors and metabolic enzymes.

Evaluation of Potential Receptor Binding Affinity

The pharmacological activity of asenapine is primarily attributed to the parent compound. pom.go.id In vitro assessments and studies of human metabolites have indicated that most metabolites, including this compound, are considered to have a lower affinity for the receptors targeted by asenapine and are not expected to contribute significantly to the drug's therapeutic effect. tga.gov.augoogleapis.com One study noted that among the circulating metabolites in humans, only N-desmethylasenapine and asenapine-11-O-sulfate demonstrated receptor binding activity. fda.govtga.gov.au It is suggested that metabolites like this compound have lower transferability to the brain and a reduced affinity for target receptors. googleapis.com While asenapine itself has a complex receptor binding profile with high affinity for multiple serotonin, dopamine, adrenergic, and histamine (B1213489) receptors, its metabolites, including the N-oxide, are generally considered to be pharmacologically inactive. europa.eunih.govoup.com

Investigations into Enzyme Interaction Profiles (e.g., inhibition or induction by the N-oxide itself)

In vitro studies have explored the potential for asenapine and its metabolites to interact with cytochrome P450 (CYP) enzymes. One investigation determined the inhibitory effects of asenapine, N-desmethylasenapine, and this compound on the human cytochrome P450 enzyme CYP2D6. The results showed that all three compounds, including this compound, exhibited inhibitory activity towards CYP2D6 in the nanomolar range. fda.gov This suggests that while this compound may be pharmacologically inactive at the target receptors, it could potentially be involved in drug-drug interactions by inhibiting the metabolism of other drugs that are substrates of CYP2D6. In contrast, the parent compound, asenapine, does not cause the induction of CYP1A2 or CYP3A4 activities in cultured human hepatocytes. europa.eu

Significance in Toxicological Assessment (focused on impurity characterization)

This compound is recognized as a metabolite of asenapine, formed through oxidative metabolic pathways. tga.gov.au Specifically, in vitro studies using human microsomes indicate that CYP1A2 is the primary cytochrome P450 enzyme involved in its formation. tga.gov.au Beyond its role as a metabolite, this compound is also identified as a potential process-related and degradation impurity in the manufacturing of the asenapine drug substance. amazonaws.com The control and toxicological qualification of such impurities are critical components of regulatory assessment to ensure the safety of the final pharmaceutical product.

The evaluation of genotoxic potential is a crucial step in the safety assessment of any drug impurity. The parent compound, asenapine, has been extensively evaluated and has shown no evidence of genotoxic potential across a standard battery of in vitro and in vivo assays. nih.govhres.ca

Genotoxicity Profile of Asenapine (Parent Compound)

Test Type Test System Result Citation
Bacterial Reverse Mutation Assay (Ames) S. typhimurium, E. coli Negative organon.com
Mouse Lymphoma Assay Mammalian Cell Forward Mutation Negative organon.com
Sister Chromatid Exchange Assay Rabbit Lymphocytes Negative hres.ca
Chromosomal Aberration Assay Human Lymphocytes Negative organon.com

While the parent drug is not genotoxic, regulatory guidelines require assessment of impurities that may be introduced during the manufacturing process or form upon degradation. According to the Australian Public Assessment Report (AusPAR) for asenapine, specific but unnamed degradation products were subjected to genotoxicity testing. tga.gov.au These studies revealed a potential for chromosomal damage in vitro that was not observed in vivo. tga.gov.au

Genotoxicity Findings for Unspecified Asenapine Degradation Products

Test Type Test System Metabolic Activation (S9) Result Citation
Chromosome Aberration Test Human Blood Lymphocytes With and Without Clearly Positive tga.gov.au
Bacterial Reverse Gene Mutation Assays Not Specified Not Specified Negative tga.gov.au
In vivo Rat Micronucleus Test Rat Not Applicable Negative tga.gov.au

The AusPAR report notes that while these degradation compounds produced a "clearly positive" result in the in vitro chromosome aberration test, they were negative in bacterial assays and two in vivo tests. tga.gov.au The assurance of safety was based on the negative findings in the bacterial and, more importantly, the in vivo studies, where the purified degradants were tested at very high doses. tga.gov.au The report concluded that the limits for specified impurities and degradants are acceptable. tga.gov.au

Implications for Pharmaceutical Development and Quality Research

Role in Impurity Profiling and Control Strategies for Asenapine (B1667633)

The presence of impurities, even in trace amounts, can impact the efficacy and safety of pharmaceutical products. pharmtech.com Asenapine N-oxide is recognized as both a metabolite and a potential process impurity in the manufacturing of asenapine. pharmtech.comijpsjournal.comresearchgate.net Its formation can occur during the synthesis of the drug substance or as a degradation product. pharmtech.comscribd.com For instance, research has shown that asenapine can be oxidized to generate this compound during the manufacturing process of asenapine-containing patches. googleapis.com

Impurity profiling is a crucial aspect of quality control, and the identification and quantification of this compound are integral to this process. ijpsjournal.comjrfglobal.com Regulatory guidelines, such as those from the International Council on Harmonisation (ICH), mandate the control of impurities. pharmtech.comslideshare.net Control strategies are developed to limit the levels of such impurities in the final drug substance and product. ijpsjournal.comfda.gov These strategies are informed by a thorough understanding of the manufacturing process and potential degradation pathways. europa.euich.org The development of robust analytical methods is essential for accurately monitoring and controlling the levels of this compound and other related impurities. wisdomlib.org

Interestingly, if an impurity is also a significant metabolite found in animal and/or human studies, it is generally considered qualified from a safety perspective. fda.govveeprho.comfda.govnih.gov This is a key consideration for this compound, which has been identified as a metabolite. pharmtech.comresearchgate.net However, it's noteworthy that while the N-oxide metabolite of asenapine was found in abundance in animals, it is considered less important in humans. fda.gov

Application in Stability-Indicating Method Development and Validation for the Parent Drug

Stability-indicating analytical methods are essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products. nih.gov Forced degradation studies are a key component of developing such methods, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govtandfonline.com

Asenapine has been shown to be susceptible to degradation under oxidative conditions, which can lead to the formation of this compound. googleapis.comscispace.com Therefore, the development and validation of stability-indicating methods for asenapine must demonstrate the ability to resolve asenapine from this compound and other potential degradants. nih.govmdpi.com Several researchers have developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods for this purpose. scispace.comwjpps.comresearchgate.netresearchgate.net These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govscispace.com The successful separation of the parent drug from its degradation products, including the N-oxide, confirms the stability-indicating nature of the analytical method. nih.govtandfonline.com

Stress ConditionObserved Degradation of AsenapineKey Degradation Products
Base Hydrolysis9.39%Degradation product at RT 6.086 min nih.gov
Oxidative Degradation (3% H2O2)7.7%This compound is a likely product googleapis.comscispace.com
Acid HydrolysisSusceptibleDegradation peaks at Rf 0.26 and 0.70 tandfonline.com
Thermal DegradationSusceptibleInsignificant reduction in peak area in some studies tandfonline.com
Photolytic DegradationSusceptibleInsignificant reduction in peak area in some studies tandfonline.com

Contribution to Overall Metabolite Characterization in Preclinical Research Programs

Asenapine undergoes extensive metabolism in the body. psychiatria-danubina.comeuropa.eu The primary metabolic pathways include direct glucuronidation and N-demethylation, along with oxidative metabolism. psychiatria-danubina.comnih.govnih.gov Studies in healthy male subjects have identified several circulating metabolites, including asenapine N(+)-glucuronide, N-desmethylasenapine, and asenapine 11-O-sulfate. nih.gov

MetaboliteMetabolic PathwaySignificance
Asenapine N(+)-glucuronideDirect Glucuronidation (UGT1A4)Principal circulating and excretory metabolite nih.goveuropa.eu
N-desmethylasenapineN-demethylationCirculating metabolite nih.gov
This compoundOxidative MetabolismImportant metabolite in animals, less so in humans googleapis.comfda.govhres.ca
11-hydroxyasenapineHydroxylationExcretory metabolite, often conjugated nih.gov
N-desmethylasenapine-N-carbamoyl-glucuronideConjugation of N-desmethylasenapineCirculating and excretory metabolite nih.gov

Regulatory Considerations for Metabolite and Impurity Qualification in Research Contexts

Regulatory agencies like the FDA and EMA have established clear guidelines for the qualification of impurities and metabolites in new drug products. europa.eupmda.go.jpeuropa.eu The ICH Q3A and Q3B guidelines provide a framework for identifying and qualifying impurities. fda.govpmda.go.jp Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. europa.eufda.govfda.gov

A key principle in these guidelines is that an impurity that is also a significant metabolite in animal or human studies is generally considered qualified. europa.eufda.govveeprho.comfda.gov This is highly relevant for this compound, which is both a potential impurity and a known metabolite. pharmtech.comresearchgate.net Therefore, the presence of this compound in the drug product at or below the levels observed in metabolic studies may not require further safety justification. europa.eufda.gov

However, if the level of an impurity exceeds the qualification threshold, and it is not a significant metabolite, additional studies may be required to qualify it. europa.eufda.gov The qualification thresholds are based on the maximum daily dose of the drug. ich.org The scientific rationale for the acceptance criteria of any impurity must be provided in the registration application, including safety considerations. europa.eufda.gov

Future Directions in Asenapine N Oxide Research

Development of Advanced Spectroscopic and Structural Characterization Techniques

The definitive identification and structural elucidation of metabolites and potential impurities like Asenapine (B1667633) N-oxide are fundamental in pharmaceutical development. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) are foundational for characterization, future research should focus on more advanced and integrated techniques. pharmtech.comnih.gov

The synthesis of stable isotope-labeled standards, such as [13CD3]-asenapine N-oxide, represents a significant step forward, providing an invaluable tool for unequivocal identification in complex biological samples via mass spectrometry. researchgate.net Future efforts could expand on this by developing a broader range of labeled internal standards to aid in precise quantification during pharmacokinetic studies.

Advanced mass spectrometry techniques, particularly high-resolution tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying Asenapine N-oxide as a degradation product under stress conditions. researchgate.net Further research could employ more sophisticated MS techniques, such as ion mobility-mass spectrometry (IM-MS), to provide additional structural information, including the compound's collision cross-section (CCS), which can help differentiate it from other isomers. Elucidation of fragmentation patterns through multi-stage mass spectrometry (MSn) analysis has been crucial for confirming its structure and will continue to be a vital tool. researchgate.net

Table 1: Spectroscopic and Analytical Techniques for this compound Characterization

Technique Application in this compound Research Reference
Mass Spectrometry (MS) Identification of the metabolite in various samples and as a process impurity. pharmtech.comtga.gov.au pharmtech.comtga.gov.au
Tandem Mass Spectrometry (LC-MS/MS) Structural elucidation, trace analysis in complex matrices, and characterization of degradation products. researchgate.netsciex.comnih.gov researchgate.netsciex.comnih.gov
Nuclear Magnetic Resonance (NMR) General structural characterization of impurities. pharmtech.com pharmtech.com
Fourier Transform Infrared (FTIR) General structural characterization of impurities. pharmtech.com pharmtech.com

In Silico Modeling and Predictive Studies of Formation and Behavior

Computational, or in silico, modeling offers a powerful predictive tool in drug metabolism research that remains largely untapped for this compound. Future research should leverage these models to predict the likelihood of N-oxide formation under various physiological conditions and to understand the enzymatic mechanisms involved.

In vitro studies have identified that the formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP1A2. tga.gov.au Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be developed to model the interaction between asenapine and the active site of CYP1A2. Such studies would elucidate the specific binding orientation and the electronic factors that favor N-oxidation over other metabolic pathways, such as N-demethylation, which is also carried out by CYP1A2. tga.gov.au

Furthermore, physiologically based pharmacokinetic (PBPK) models could be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of asenapine and its metabolites, including this compound. By incorporating data from in vitro enzyme kinetics and findings from animal studies, these models could predict the concentration-time profiles of this compound in different species and help explain the observed differences in its abundance between animals and humans. tga.gov.aufda.gov

Novel Analytical Method Development for Trace Analysis and Complex Matrices

The ability to detect and quantify minute amounts of this compound is critical for pharmacokinetic studies and for monitoring impurities in the final drug product. pharmtech.com While several sensitive methods exist, there is room for further innovation, especially for analysis in unconventional biological matrices.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying asenapine and its metabolites in human plasma. nih.gov These methods often employ techniques like liquid-liquid extraction or automated solid-phase extraction to handle the complex plasma matrix and can achieve a limit of quantification as low as 0.050 ng/mL for the parent drug. nih.gov Future work could focus on optimizing these methods specifically for this compound, which may have different extraction recovery and ionization efficiency. The development of methods that can simultaneously quantify asenapine and all its major metabolites, including the N-oxide, in a single run would enhance efficiency. nih.gov

An emerging area of research is the analysis of drugs and their metabolites in alternative biomatrices like hair and nail clippings, which can provide a longer-term history of drug exposure. researchgate.net While an HPLC method has been developed for asenapine in hair and nails, future studies should validate a method for this compound in these matrices. researchgate.net This could be particularly valuable in forensic toxicology and long-term compliance monitoring. Additionally, developing greener analytical methods that use less organic solvent would align with modern environmental standards. nih.gov

Table 2: Analytical Methods for Asenapine Metabolites

Method Matrix Purpose Reference
LC-MS/MS Human Plasma Quantification of asenapine in the presence of its metabolites. nih.gov
LC-MS/MS Urine Identification of drugs and metabolites in screening workflows. sciex.com
HPLC-DAD Various Matrices General determination of asenapine and metabolites. ru.nl

Further Elucidation of In Vivo Roles and Kinetic Profiles in Specific Animal Models

Significant species differences have been observed in the metabolic profile of asenapine, with this compound being a notable metabolite in animals but found only in trace amounts in humans. hres.catga.gov.aufda.gov Further research is needed to fully understand the kinetic profiles of this metabolite in various animal models and the reasons for these species-specific variations.

Studies have shown that after administration of asenapine, the N-oxide metabolite is detected in the plasma of mice, rats, and dogs. fda.gov In female rats, it accounted for a significant portion (15%) of the total circulating radioactivity. fda.gov However, brain concentrations of this compound in rats were found to be lower than those of the parent drug. tga.gov.au Future pharmacokinetic studies should aim to build more detailed concentration-time profiles for this compound in these animal models. researchgate.net This research should also investigate whether this compound has any pharmacological activity, although it is currently considered to be much less active than asenapine. fda.gov

Investigating the expression and activity levels of the CYP1A2 enzyme across different species (including humans) could provide a mechanistic explanation for the observed differences in N-oxide production. It is also possible that this compound is further metabolized, and identifying these subsequent downstream metabolites in animal models could complete the picture of its metabolic fate. researchgate.netresearchgate.net Understanding why this pathway is prominent in certain animals is crucial for correctly interpreting preclinical toxicology data and assessing its relevance to human safety. fda.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Asenapine N-Oxide, and how can researchers ensure reproducibility?

  • Methodological Answer : Characterization typically employs HPLC-MS for purity assessment and NMR (1H/13C) for structural confirmation. To ensure reproducibility, document solvent systems, column specifications (e.g., C18, 5 µm particle size), and calibration standards (e.g., USP reference standards). Validate methods using ICH guidelines (specificity, linearity, precision) and include raw spectral data in supplementary materials . For novel compounds, provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Use accelerated stability testing with controlled variables: pH (1.2–7.4 simulating GI tract), temperature (25–40°C), and oxidative stress (H2O2 exposure). Employ a factorial design to isolate degradation pathways. Quantify degradation products via LC-UV/LC-MS and apply kinetic modeling (e.g., Arrhenius equation for thermal stability). Include negative controls (e.g., inert atmospheres) to distinguish hydrolytic vs. oxidative degradation .

Q. What criteria should guide the selection of in vitro models for studying this compound’s pharmacokinetic properties?

  • Methodological Answer : Prioritize Caco-2 cells for intestinal permeability assays (Papp values) and human liver microsomes (HLMs) for metabolic stability (CYP450 enzyme involvement). Validate models with positive controls (e.g., propranolol for permeability, midazolam for CYP3A4 activity). Use LC-MS/MS for quantification, ensuring limits of detection (LOD) ≤1 ng/mL. Report recovery rates and matrix effects to justify data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis comparing assay conditions: receptor subtype (e.g., 5-HT2A vs. D2), radioligand concentrations (Kd values), and buffer compositions (e.g., Mg<sup>2+</sup> effects on binding). Perform statistical harmonization (e.g., Z-score normalization) to account for inter-lab variability. Validate findings using orthogonal methods like functional assays (cAMP accumulation) or computational docking studies .

Q. What experimental strategies are recommended to elucidate the role of this compound in metabolic pathways involving reactive oxygen species (ROS)?

  • Methodological Answer : Combine ROS-specific fluorescent probes (e.g., DCFH-DA) with knockout models (e.g., Nrf2<sup>−/−</sup> cells) to assess antioxidant activity. Use transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., SOD1, CAT). Validate mechanistic hypotheses via siRNA silencing or CRISPR-Cas9 editing. For in vivo relevance, correlate findings with tissue-specific ROS levels in rodent models using EPR spectroscopy .

Q. How should researchers design a study to investigate this compound’s potential off-target effects in neurodegenerative models?

  • Methodological Answer : Employ multi-omics integration : proteomics (TMT labeling) to identify aberrant protein aggregation (e.g., α-synuclein), metabolomics (LC-HRMS) for dysregulated pathways (e.g., glutathione metabolism), and transcriptomics (scRNA-seq) for cell-type-specific responses. Use dose-response curves (EC50/IC50) to differentiate therapeutic vs. toxic effects. Include positive controls (e.g., clozapine for antipsychotic activity) and negative controls (vehicle-only) .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results. Use Bland-Altman plots for inter-method comparison and Cochran’s Q test for heterogeneity in meta-analyses .
  • Literature Review : Differentiate primary sources (original pharmacokinetic studies) from secondary sources (reviews on metabolic pathways). Prioritize studies with transparent raw data repositories (e.g., NIH BioLINCC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.